H-Gly-OBzl.TosOH

Descripción

The exact mass of the compound O-Benzylglycine toluene-p-sulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl 2-aminoacetate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKJXKRHMUXQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169657 | |

| Record name | O-Benzylglycine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-76-7 | |

| Record name | Glycine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzylglycine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzylglycine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzylglycine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Gly-OBzl.TosOH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its role as a key intermediate in the development of therapeutics.

Core Chemical Properties and Structure

This compound is the p-toluenesulfonate salt of glycine benzyl ester. The tosylate salt formation enhances the stability and handling of the glycine benzyl ester by protecting the amino group. The benzyl ester serves as a protecting group for the carboxylic acid functionality of glycine. This dual protection strategy is instrumental in preventing undesirable side reactions during peptide coupling.

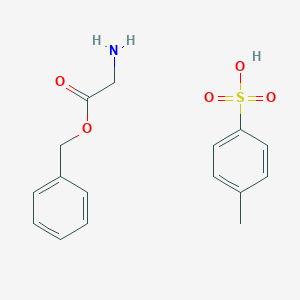

The chemical structure of this compound consists of the glycine benzyl ester cation and the p-toluenesulfonate anion.

Structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1738-76-7 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₉NO₅S | [1] |

| Molecular Weight | 337.39 g/mol | [1] |

| Appearance | White to off-white microcrystalline powder | [5] |

| Melting Point | 132-134 °C | [1][5] |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][6] |

| Storage Conditions | -20°C | [5] |

| Purity | ≥ 98% (HPLC) | [2] |

Note: While some sources indicate that the compound is confirmed by NMR, specific, publicly available experimental spectroscopic data (1H NMR, 13C NMR, IR) for this compound could not be definitively located for inclusion in this guide.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the preparation of this compound is through the Fischer-Speier esterification of glycine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, driving the reaction to completion.

Materials:

-

Glycine

-

p-Toluenesulfonic acid monohydrate (or tetrahydrate)

-

Benzyl alcohol

-

Toluene (or another suitable azeotroping agent like benzene)

-

Diethyl ether (for washing)

-

Methanol (for recrystallization)

-

Four-necked round-bottom flask

-

Dean-Stark apparatus or equivalent water separator

-

Reflux condenser

-

Heating mantle

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

To a four-necked flask equipped with a reflux condenser and a Dean-Stark trap, add p-toluenesulfonic acid monohydrate and toluene.

-

Heat the mixture to reflux to remove the water from the hydrated p-toluenesulfonic acid azeotropically. Continue until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and add glycine and benzyl alcohol.

-

Heat the mixture back to reflux. Water generated from the esterification reaction will be collected in the Dean-Stark trap.

-

Continue the reflux for approximately 1.5 to 2.5 hours after no more water is observed to be forming. The reaction solution should become clear.

-

Cool the reaction mixture in an ice-water bath to induce crystallization of the product.

-

Filter the solid product and wash it with diethyl ether.

-

Dry the crude product. For further purification, the white flaky crystals can be recrystallized from a methanol-diethyl ether solvent system.

Caption: Experimental workflow for the synthesis of this compound.

Application in Solution-Phase Peptide Synthesis: A General Workflow

This compound is a valuable reagent in solution-phase peptide synthesis. The following is a generalized workflow for the coupling of an N-protected amino acid to this compound.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

This compound

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Coupling additive (e.g., 1-Hydroxybenzotriazole (HOBt))

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Aqueous solutions for work-up (e.g., 1N HCl, 5% NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Neutralization of this compound: In a reaction vessel, dissolve this compound in an anhydrous solvent. Add one equivalent of a base (e.g., TEA) to neutralize the p-toluenesulfonic acid and liberate the free amine of glycine benzyl ester.

-

Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid and a coupling additive like HOBt in an anhydrous solvent. Cool the solution in an ice bath. Add the coupling agent (e.g., DCC) to activate the carboxylic acid group.

-

Coupling Reaction: Add the neutralized glycine benzyl ester solution to the activated N-protected amino acid solution. Allow the reaction to proceed at 0°C for a few hours and then at room temperature overnight.

-

Work-up:

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove any unreacted amine and excess base, followed by a mild base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude dipeptide can then be purified by recrystallization or column chromatography.

Caption: Generalized workflow for dipeptide synthesis using this compound.

Biological Activity and Applications

While this compound is primarily utilized as a synthetic intermediate, its role in the creation of biologically active molecules is significant. As a derivative of glycine, it contributes to the synthesis of peptides and peptidomimetics with a wide range of therapeutic applications.

Amino acid derivatives, in a broader context, have been investigated for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[7]

More specifically, this compound is a key precursor in the synthesis of Racecadotril, an enkephalinase inhibitor used in the treatment of diarrhea.[4] Furthermore, it has been described as a potent crosslinking inhibitor, suggesting its utility in polymer chemistry and material science.[3]

It is important to note that this compound itself is not typically investigated for direct biological activity or its role in signaling pathways. Its value lies in its ability to facilitate the construction of more complex molecules with desired pharmacological properties.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause skin, eye, and respiratory irritation.[8]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Recommended storage temperature is -20°C.[5]

-

Stability: The compound is stable under recommended storage conditions.[9]

-

Incompatibilities: Incompatible with strong oxidizing agents.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains.[9]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a versatile and indispensable reagent for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its well-defined chemical properties and utility as a protected form of glycine make it a cornerstone in the construction of peptides and other complex organic molecules. The experimental protocols provided in this guide offer a foundation for its synthesis and application, while the safety information ensures its responsible handling. As the demand for novel peptide-based therapeutics continues to grow, the importance of key building blocks like this compound will undoubtedly increase.

References

- 1. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 1738-76-7 | H-Gly-OBzl·TosOH | Sulfonic Acids | Ambeed.com [ambeed.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. peptide.com [peptide.com]

- 11. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Glycine Benzyl Ester p-Toluenesulfonate Salt (CAS 1738-76-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt, with the CAS number 1738-76-7, is a stable, crystalline solid widely utilized in organic and medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, applications, and detailed experimental protocols. It is a key intermediate in the synthesis of pharmaceuticals, most notably the antidiarrheal drug Racecadotril. Furthermore, its structural features make it a valuable building block in peptide synthesis, serving as a protected form of glycine. This guide also explores its potential as a crosslinking inhibitor, drawing parallels with structurally similar compounds.

Chemical and Physical Properties

Glycine benzyl ester p-toluenesulfonate salt is the tosylate salt of the benzyl ester of glycine. The p-toluenesulfonic acid provides a stable, crystalline counter-ion, making the compound easy to handle and store compared to the free base form of the ester.

Table 1: Physicochemical Properties of Glycine Benzyl Ester p-Toluenesulfonate Salt

| Property | Value | Reference(s) |

| CAS Number | 1738-76-7 | [1] |

| Molecular Formula | C₁₆H₁₉NO₅S | [1] |

| Molecular Weight | 337.39 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 132-134 °C | |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL) | |

| Storage Conditions | Room temperature, in a cool, dry place | [3] |

Table 2: Spectroscopic Data of Glycine Benzyl Ester p-Toluenesulfonate Salt

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹³C NMR | Characteristic peaks for the aromatic rings of the benzyl and tosyl groups, the ester carbonyl, and the glycine alpha-carbon. | [4] |

| ¹H NMR | Signals corresponding to the protons of the benzyl group, the glycine methylene (B1212753) group, the aromatic protons of the tosyl group, and the methyl group of the tosyl group. | [5] |

| IR | Absorption bands indicative of N-H stretching, C=O stretching of the ester, and S=O stretching of the sulfonate group. | [3] |

Applications in Synthesis

Intermediate in the Synthesis of Racecadotril

Glycine benzyl ester p-toluenesulfonate salt is a crucial building block in the synthesis of Racecadotril, an enkephalinase inhibitor used for the treatment of acute diarrhea.[2] The synthesis involves the coupling of this protected glycine with a substituted propionic acid derivative.

Role in Peptide Synthesis

As a protected amino acid, Glycine benzyl ester p-toluenesulfonate salt is valuable in solution-phase peptide synthesis. The benzyl ester protects the carboxylic acid terminus of glycine, while the tosylate salt protects the amino group, allowing for controlled peptide bond formation. The benzyl protecting group is particularly useful as it can be removed under mild conditions by catalytic hydrogenolysis.[6]

Potential as a Crosslinking Inhibitor

Experimental Protocols

Synthesis of Racecadotril

This protocol describes the coupling of (RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid with Glycine benzyl ester p-toluenesulfonate salt to form the penultimate intermediate of Racecadotril.

Materials:

-

(RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid

-

Glycine benzyl ester p-toluenesulfonate salt

-

Triethylamine (B128534) (TEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Dissolve Glycine benzyl ester p-toluenesulfonate salt (1.0 eq) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Add triethylamine (1.0 eq) and stir until the salt is fully dissolved.

-

In a separate flask, dissolve (RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid (1.0 eq) and 1-hydroxybenzotriazole (1.0 eq) in dichloromethane.

-

Add the solution from step 4 to the reaction mixture from step 3.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in dichloromethane to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash the filter cake with dichloromethane.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from ethanol.

General Solution-Phase Dipeptide Synthesis (Example: Boc-Ala-Gly-OBzl)

This protocol outlines the coupling of a Boc-protected amino acid (e.g., Boc-Alanine) with Glycine benzyl ester p-toluenesulfonate salt.

Materials:

-

Glycine benzyl ester p-toluenesulfonate salt

-

Boc-L-Alanine

-

Tetrahydrofuran (THF)

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve Glycine benzyl ester p-toluenesulfonate salt (2.0 eq) in THF.

-

Add N-methylmorpholine (3.0 eq) and stir at room temperature until the salt dissolves. Cool the solution to -78 °C.

-

In a separate flask, dissolve Boc-L-Alanine (1.0 eq) in THF and cool to -20 °C.

-

To the Boc-L-Alanine solution, add N-methylmorpholine (1.5 eq) followed by isobutyl chloroformate (1.1 eq) and stir at -20 °C for 15 minutes to form the mixed anhydride (B1165640).

-

Slowly add the pre-formed mixed anhydride solution to the cooled solution of Glycine benzyl ester at -78 °C.

-

Allow the reaction mixture to stir at -20 °C for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude dipeptide can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

References

- 1. scbt.com [scbt.com]

- 2. Role of transglutaminase in insulin release. Study with glycine and sarcosine methylesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Benzyl glycinate p-toluenesulfonate(1738-76-7) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transglutaminase and cellular motile events: retardation of proinsulin conversion by glycine methylester - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of H-Gly-OBzl.TosOH

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of starting materials and intermediates is critical. This guide provides a focused overview of Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a commonly used amino acid derivative.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C16H19NO5S | [1][2][3][4][5][6] |

| Molecular Weight | 337.39 g/mol | [1][2][4][6] |

Compound Identification and Properties

This compound, also known by its synonyms Benzyl glycinate (B8599266) p-toluenesulfonate salt and Glycine benzyl ester p-toluenesulfonate salt, is a stable, solid form of the glycine benzyl ester.[4] The p-toluenesulfonate (tosylate) counter-ion provides improved handling and stability characteristics compared to the free base.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's common name and its fundamental physicochemical properties.

References

- 1. scbt.com [scbt.com]

- 2. Glycine benzyl ester p-toluenesulfonate salt, 99% [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Glycine benzyl ester p-toluenesulfonate salt [chembk.com]

- 6. H-Gly-OBzl·TosOH, China H-Gly-OBzl·TosOH Selling, Selling China H-Gly-OBzl·TosOH, GL Biochem (Shanghai) Ltd. [chemnet.com]

An In-depth Technical Guide to H-Gly-OBzl.TosOH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-OBzl.TosOH, chemically known as Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt, is a protected form of the amino acid glycine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protonated and forms a salt with p-toluenesulfonic acid. This dual protection strategy makes it a valuable reagent in peptide synthesis and other areas of organic chemistry. The benzyl ester group can be removed under mild hydrogenolysis conditions, while the tosylate salt of the amine allows for its controlled deprotection and subsequent coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Name | Glycine benzyl ester p-toluenesulfonate salt | |

| Synonyms | H-Gly-OBzl·Tos-OH, Benzyl glycinate (B8599266) p-toluenesulfonate salt | |

| CAS Number | 1738-76-7 | [1] |

| Molecular Formula | C₁₆H₁₉NO₅S | [2] |

| Molecular Weight | 337.39 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 132-136 °C | [2] |

| Boiling Point | 245.5 °C at 760 mmHg (decomposes) | [2] |

| Flash Point | 110.3 °C | [2] |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. Sparingly soluble in water. | [3][4] |

| Storage Conditions | Store at room temperature in a dry, dark place. | [4] |

Spectroscopic Data

The structural integrity of this compound is confirmed by various spectroscopic methods. While full spectra are often proprietary, the expected signals are well-documented.

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the protons of the benzyl group, the glycine methylene (B1212753) group, the p-toluenesulfonate aromatic protons, and the methyl group of the tosylate. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of both the benzyl and tosyl groups, the methylene carbon of glycine, and the methyl carbon of the tosyl group. |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak consistent with the molecular weight of the free base (glycine benzyl ester) and fragments corresponding to the benzyl and glycine moieties. High-resolution mass spectrometry (HRMS) provides an exact mass for further confirmation. |

Several suppliers confirm that the spectroscopic data of their this compound products are consistent with the proposed structure[3].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer-Speier esterification of glycine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.

Materials:

-

Glycine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Diethyl ether or Ethyl acetate for precipitation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add glycine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture in an ice-water bath, which should induce the precipitation of the product.

-

If precipitation is slow, the addition of diethyl ether or ethyl acetate can facilitate the process.

-

Collect the solid product by filtration and wash it with diethyl ether to remove any unreacted benzyl alcohol.

-

Dry the white crystalline product under vacuum.

References

Solubility Profile of H-Gly-OBzl.TosOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Glycine benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a crucial parameter for its application in research and pharmaceutical development. This document collates available solubility data, presents a general experimental protocol for solubility determination, and offers a logical workflow for assessing the solubility of this and similar compounds.

Core Solubility Data

The solubility of this compound has been characterized in a range of common laboratory solvents. While extensive quantitative data is limited, a combination of qualitative and quantitative information provides a strong foundation for its use in various experimental settings.

Quantitative Solubility Data

The most consistently reported quantitative solubility value for this compound is in methanol. Multiple sources confirm its solubility to be 0.1 g/mL in this solvent.[1]

| Solvent | Solubility | Temperature | Method |

| Methanol | 0.1 g/mL | Not Specified | Not Specified |

Qualitative Solubility Data

This compound is reported to be soluble in a variety of organic solvents. This qualitative data is valuable for selecting appropriate solvent systems for reactions, purifications, and formulations. The compound is described as soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[2] Additionally, its solubility in water is characterized as "almost transparency," suggesting some degree of aqueous solubility.

Experimental Protocol: Determination of Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Vials with screw caps (B75204) or other sealable containers

-

Constant temperature incubator or water bath

-

Analytical balance

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to facilitate the dissolution process and ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.

References

A Comprehensive Technical Guide to the Melting Point of Glycine Benzyl Ester p-Toluenesulfonate Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties, specifically the melting point, of Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (CAS 1738-76-7). This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antidiarrheal drug Racecadotril.[1][2] It also serves as a potent crosslinking inhibitor.[3][4] Understanding its physical characteristics is paramount for its application in research and drug development.

Glycine benzyl ester p-toluenesulfonate salt is a protected form of the amino acid glycine, where the carboxylic acid group is esterified with benzyl alcohol and the amino group is protected as a salt with p-toluenesulfonic acid.[2] This protection strategy is vital for controlled chemical reactions, preventing undesirable side reactions.[2]

Physicochemical Data

The melting point of Glycine benzyl ester p-toluenesulfonate salt is a key indicator of its purity. The reported values are summarized below.

| Parameter | Value | References |

| Melting Point | 132-133 °C | [5] |

| Melting Point | 132-134 °C | [3][6][7] |

| Melting Point | 132.0-136.0 °C | |

| Appearance | White to off-white microcrystalline powder | [5] |

| Molecular Formula | C16H19NO5S | [4][6] |

| Molecular Weight | 337.39 g/mol | [3][4][5][7] |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL) | [3][5] |

Experimental Protocols

1. Synthesis of Glycine Benzyl Ester p-Toluenesulfonate Salt

A common method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification. This involves the reaction of the amino acid with benzyl alcohol in the presence of p-toluenesulfonic acid, typically with azeotropic removal of water.[8]

A specific preparation method is detailed as follows[1]:

-

Azeotropic Dehydration of Catalyst: A mixture of p-toluenesulfonic acid monohydrate and toluene (B28343) is heated to reflux. The water generated is separated and removed until no more water is produced.

-

Esterification Reaction: Glycine and benzyl alcohol are added to the dehydrated toluene solution. The mixture is heated to reflux, and the water produced during the esterification is separated and removed.

-

Reaction Completion and Crystallization: After no more water is generated, the reaction is continued at reflux for an additional 1.5 to 2.5 hours.

-

Isolation and Purification: The reaction mixture is then cooled, stirred to induce crystallization, and the resulting solid is collected by filtration. The crystals are washed and dried to yield the final product.

2. Melting Point Determination

While the cited sources do not provide a specific experimental protocol for the melting point determination of this exact compound, a standard and widely accepted methodology is the capillary melting point method.

-

Sample Preparation: A small amount of the dry, crystalline Glycine benzyl ester p-toluenesulfonate salt is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Visualizations

Caption: Synthesis workflow for Glycine benzyl ester p-toluenesulfonate salt.

References

- 1. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. Glycine benzyl ester p-toluenesulfonate salt [chembk.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. researchgate.net [researchgate.net]

H-Gly-OBzl.TosOH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH). The information presented herein is crucial for maintaining the integrity, purity, and efficacy of this compound in research and development settings.

Core Stability Profile

This compound is generally considered a stable compound under appropriate storage conditions.[1][2] The stability is attributed to the salt formation between the basic amino group of glycine benzyl ester and the strong acid, p-toluenesulfonic acid. This salt formation enhances the stability of the amino acid ester.

However, like all chemical compounds, its stability is not absolute and can be influenced by environmental factors such as temperature, moisture, light, and incompatible materials.

Factors Influencing Stability

Several key factors can impact the long-term stability of this compound:

-

Temperature: Elevated temperatures can accelerate degradation processes. While some sources suggest storage at room temperature is acceptable for short periods, colder temperatures are generally recommended for long-term storage to minimize any potential degradation.

-

Moisture (Hydrolysis): The ester linkage in the glycine benzyl ester moiety is susceptible to hydrolysis, which would yield glycine, benzyl alcohol, and p-toluenesulfonic acid. The presence of moisture can facilitate this degradation pathway. Therefore, it is critical to store the compound in a dry environment.

-

Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided, as they can lead to chemical reactions that degrade the compound.[1]

The interplay of these factors is crucial in determining the shelf-life and purity of this compound.

Caption: Logical relationship of factors influencing the stability of this compound.

Quantitative Stability and Storage Data

While specific long-term quantitative stability data for this compound is not extensively published, the following tables summarize the qualitative information and recommended storage conditions gathered from various sources.

Table 1: Qualitative Stability Information

| Parameter | Observation | Source(s) |

| General Stability | Stable under recommended storage conditions. | [1][2] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1] |

| Hazardous Decomposition | Under fire conditions: Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulphur oxides. | [2] |

Table 2: Recommended Storage Conditions

| Storage Condition | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. | |

| -20°C | ||

| 0-8 °C | ||

| Atmosphere | Keep container tightly closed. | [1] |

| Store in a well-ventilated place. | [1] | |

| Keep dry. | [1] | |

| Light | Store protected from light (general recommendation for photosensitive compounds). |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be postulated under adverse conditions: hydrolysis of the benzyl ester and potential photocleavage of the tosylate group.

Hydrolytic Degradation

The ester bond is the most likely point of degradation, especially in the presence of moisture. This hydrolysis reaction would result in the cleavage of the benzyl ester, yielding glycine, benzyl alcohol, and p-toluenesulfonic acid.

References

An In-depth Technical Guide to the Safe Handling of H-Gly-OBzl.TosOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for H-Gly-OBzl.TosOH (Glycine benzyl (B1604629) ester p-toluenesulfonate salt), a key reagent in peptide synthesis and other pharmaceutical applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a protected form of the amino acid glycine, where the carboxylic acid is esterified as a benzyl ester and the amino group is protonated with p-toluenesulfonic acid.[1] This protection strategy is vital for controlled chemical reactions, particularly in peptide synthesis, by preventing unwanted side reactions.[1]

The following table summarizes the key quantitative data for this compound:

| Property | Value | References |

| CAS Number | 1738-76-7 | [2][3][4][5] |

| Molecular Formula | C16H19NO5S | [5] |

| Molecular Weight | 337.39 g/mol | [2][4][5] |

| Appearance | White to off-white microcrystalline powder | [2] |

| Melting Point | 132-134 °C | [2][4] |

| Boiling Point | 245.5 °C at 760 mmHg | [2][4] |

| Flash Point | 110.3 °C | [2][4] |

| Water Solubility | Almost transparent | [2] |

| Methanol Solubility | 0.1 g/mL, clear | [2] |

| Storage Temperature | -20°C | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | वार्निंग | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | वार्निंग | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | वार्निंग | Warning | H332: Harmful if inhaled |

Precautionary Statements:

To ensure safe handling, the following precautions must be observed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

Experimental Protocols and Handling

General Laboratory Handling Workflow

Detailed Methodologies for Key Experiments

Detailed, step-by-step protocols for specific syntheses using this compound are proprietary and typically found within patented drug manufacturing processes or internal company documents. However, a generalized procedure for its incorporation in peptide synthesis is as follows:

-

Resin Swelling: The solid support (e.g., Wang resin) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Deprotection: The terminal amino acid on the resin is deprotected (e.g., using piperidine (B6355638) for an Fmoc-protected amino acid).

-

Activation and Coupling: this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in a suitable solvent. This activated amino acid is then added to the deprotected resin to form the peptide bond.

-

Washing: The resin is thoroughly washed with the solvent to remove any unreacted reagents and byproducts.

-

Repeat: The deprotection, activation, and coupling steps are repeated for subsequent amino acids in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester from the glycine) are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Storage and Disposal

Storage:

-

Store in a cool, dry place.[6]

-

Keep the container tightly closed.[6][7] The recommended storage temperature is -20°C.[2]

-

Incompatible with oxidizing agents.[6]

Disposal:

-

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[7]

-

Contaminated packaging should be treated as the product itself.[7]

First Aid Measures

In case of exposure, follow these first-aid measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough understanding of the specific experimental procedures and a comprehensive risk assessment, which should be conducted before any new work with this chemical is undertaken. Always refer to the most current Material Safety Data Sheet (MSDS) for this product.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 1738-76-7 | H-Gly-OBzl·TosOH | Sulfonic Acids | Ambeed.com [ambeed.com]

- 4. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. peptide.com [peptide.com]

Substance Identification and Physicochemical Properties

An In-depth Technical Guide on the Material Safety of H-Gly-OBzl.TosOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound (Glycine benzyl (B1604629) ester p-toluenesulfonate salt), CAS No. 1738-76-7. The information is compiled from various safety data sheets to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

This compound is a derivative of the amino acid Glycine.[1][2][3] It is commonly used in peptide synthesis and other laboratory applications.[4]

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | Glycine benzyl ester p-toluenesulfonate salt |

| Synonyms | This compound, Benzyl glycinate (B8599266) p-toluenesulfonate salt |

| CAS Number | 1738-76-7[4] |

| Molecular Formula | C9H11NO2 · C7H8O3S[4][5] |

| Molecular Weight | 337.39 g/mol [4] |

| Appearance | White solid / powder[6][7] |

| Melting Point | 132 - 134 °C (269.6 - 273.2 °F)[6][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8] |

| Storage | Store at room temperature.[1] Keep container tightly closed in a dry and well-ventilated place.[6] |

Hazard Identification and Toxicological Information

The hazard classification of this compound is not uniformly defined across all sources. While some safety data sheets classify it as not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, another source provides specific GHS hazard statements.[4][9] Therefore, it is prudent to handle this chemical with care, assuming it may have hazardous properties until fully investigated.

Table 2: Toxicological Data

| Parameter | Value |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Note: The toxicological properties have not been fully investigated. The absence of data does not imply that the substance is harmless.

One supplier has issued the following GHS hazard and precautionary statements:[10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and safety parameters of this compound are not available in the public domain. Standardized OECD or EPA guidelines for chemical safety testing would be the recommended methodologies for any future studies.

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE):

Proper personal protective equipment should always be worn when handling this compound.

Spill Response Workflow:

In the event of a spill, a structured response is crucial to ensure safety and minimize environmental contamination.

First Aid Measures:

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration.[4] |

| Skin Contact | Wash off with soap and plenty of water.[4] |

| Eye Contact | Flush eyes with water as a precaution.[4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] |

In all cases of exposure, seek medical attention if symptoms persist.

Fire-Fighting Measures and Stability

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Decomposition Products: Under fire conditions, this material may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

-

Chemical Stability: The product is stable under recommended storage conditions.[6]

-

Conditions to Avoid: Avoid dust formation.[6]

Ecological Information

There is no data available regarding the ecotoxicity of this compound. It is recommended to prevent its release into the environment.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) from the supplier and adherence to all established laboratory safety protocols. Always handle with caution, especially given the incomplete toxicological data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. H-Gly-OBzl·TosOH, China H-Gly-OBzl·TosOH Selling, Selling China H-Gly-OBzl·TosOH, GL Biochem (Shanghai) Ltd. [chemnet.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bilateral Optic Atrophy Caused by Chronic Oral Ingestion and Topical Application of Hexachlorophene [ouci.dntb.gov.ua]

- 9. Glycine benzyl ester p-toluenesulfonate salt | China | Manufacturer | Hangzhou ICH Biofarm Co., Ltd [m.chemicalbook.com]

- 10. peptide.com [peptide.com]

Spectroscopic Data and Experimental Protocols for H-Gly-OBzl.TosOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glycine benzyl (B1604629) ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a compound of interest in peptide synthesis and drug development. This document details Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

A definitive, publicly available ¹H NMR spectrum with complete assignments for this compound is not readily accessible in the searched literature. Commercial suppliers confirm that the ¹H NMR spectrum is consistent with the structure of the compound. For research purposes, it is recommended to acquire a ¹H NMR spectrum on the specific batch of this compound being used.

¹³C NMR (Carbon NMR)

The following table presents the approximate chemical shifts for the carbon atoms in this compound, as interpreted from available spectral data.

| Atom Number | Chemical Shift (δ) ppm |

| 1 | ~168 |

| 2 | ~41 |

| 3 | ~67 |

| 4 | ~135 |

| 5, 9 | ~128.5 |

| 6, 8 | ~128 |

| 7 | ~128 |

| 1' | ~145 |

| 2', 6' | ~128 |

| 3', 5' | ~125 |

| 4' | ~140 |

| 7' | ~21 |

Note: These are approximate values and should be confirmed by experimental data.

Mass Spectrometry (MS) Data

The molecular formula of this compound is C₁₆H₁₉NO₅S, with a molecular weight of 337.39 g/mol .[1] Mass spectrometry data from a certificate of analysis confirms a result consistent with this structure.[2]

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 338.1057 | Consistent with structure[2] |

| [M+Na]⁺ | 360.0876 | Not available |

Note: It is crucial to obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent may affect the chemical shifts.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

A standard single-pulse experiment is typically sufficient.

-

Key acquisition parameters include:

-

Pulse Width: Calibrated 90° pulse.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

-

-

The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition

-

The ¹³C NMR spectrum should be acquired on the same instrument.

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

-

Key acquisition parameters include:

-

Pulse Width: Calibrated 90° pulse.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

-

The spectrum should be referenced to the deuterated solvent peak.

Mass Spectrometry (MS)

Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.

Electrospray Ionization (ESI) Mass Spectrometry Acquisition

-

The analysis is typically performed using an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Typical ESI source parameters (to be optimized for the specific instrument):

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Pressure: 20-40 psi.

-

Drying Gas Flow Rate: 5-10 L/min.

-

Drying Gas Temperature: 200-350 °C.

-

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy (e.g., TOF or Orbitrap) is required to confirm the elemental composition.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

H-Gly-OBzl.TosOH: A Versatile Tool in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

H-Gly-OBzl.TosOH, chemically known as Glycine (B1666218) benzyl (B1604629) ester p-toluenesulfonate salt, is a protected form of the simplest amino acid, glycine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protonated and stabilized as a salt with p-toluenesulfonic acid. This dual protection strategy makes it a valuable and versatile reagent in various areas of chemical and pharmaceutical research, primarily in peptide synthesis and as a key intermediate in the manufacturing of pharmaceuticals. Its utility also extends to polymer chemistry, where it has been identified as a potent crosslinking inhibitor.

Core Applications in Research

The primary applications of this compound in a research setting can be broadly categorized into two main areas:

-

Peptide Synthesis: As a fundamental building block, it provides a stable and reactive glycine moiety for the stepwise construction of peptide chains. The protecting groups prevent unwanted side reactions and can be selectively removed under specific conditions.

-

Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the production of Racecadotril, an antidiarrheal drug.

-

Polymer Chemistry: It has been described as a crosslinking inhibitor, suggesting its potential use in controlling the properties of polymeric materials.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data associated with the synthesis and application of this compound as found in the cited literature.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 88.4% | [1] |

| Purity | 99.62% | [1] |

Table 2: Application in the Synthesis of Racecadotril

| Parameter | Value | Reference |

| Starting Material | 3-acetylthio-2-benzylpropanoic acid, this compound | [2] |

| Coupling Agents | Dicyclohexylcarbodiimide (B1669883) (DCC), 1-Hydroxybenzotriazole (B26582) (HOBt) | [2] |

| Yield of Racecadotril | 90.0% | [2] |

| Purity of Racecadotril | High | [2] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Methodology:

-

Reaction Setup: A mixture of p-toluenesulfonic acid monohydrate and toluene (B28343) is heated to reflux in a reactor equipped with a water separator.

-

Dehydration: The reflux is maintained until no more water is separated, ensuring an anhydrous reaction environment.

-

Addition of Reactants: Glycine and benzyl alcohol are added to the reaction mixture.

-

Reaction: The mixture is heated to reflux, and the water generated during the esterification reaction is continuously removed using the water separator. The reflux is continued for an additional 1.5 to 2.5 hours after water separation ceases.

-

Crystallization and Isolation: The reaction mixture is cooled, leading to the crystallization of the product. The solid is collected by filtration, washed, and dried to yield this compound.[1]

Synthesis of a Dipeptide (e.g., Fmoc-Ala-Gly-OBzl) using this compound

This protocol outlines a representative procedure for the solution-phase synthesis of a dipeptide using this compound as the C-terminal amino acid ester.

Methodology:

-

Deprotonation of this compound: this compound is dissolved in a suitable organic solvent (e.g., dichloromethane). A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is added to neutralize the p-toluenesulfonic acid and liberate the free amino group of glycine benzyl ester.

-

Activation of the N-protected Amino Acid: In a separate flask, an N-protected amino acid (e.g., Fmoc-Ala-OH) is dissolved in an anhydrous solvent (e.g., dichloromethane (B109758) or DMF). A coupling agent (e.g., DCC, HBTU) and an additive to suppress racemization (e.g., HOBt) are added and the mixture is stirred at 0°C for a short period to form the activated ester.

-

Coupling Reaction: The solution of the activated N-protected amino acid is added to the solution of the deprotected glycine benzyl ester. The reaction mixture is stirred at 0°C for a few hours and then at room temperature overnight to facilitate the formation of the peptide bond.

-

Work-up and Purification: The reaction mixture is typically filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed successively with dilute acid, water, and brine to remove unreacted starting materials and water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude dipeptide is then purified, typically by recrystallization or column chromatography.

Synthesis of Racecadotril

This compound is a key intermediate in the synthesis of the antidiarrheal drug Racecadotril.[2][3][4]

Methodology:

-

Reaction Setup: 3-acetylthio-2-benzylpropanoic acid is dissolved in a suitable solvent such as dichloromethane.

-

Coupling Reaction: this compound, along with coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), and a base like triethylamine, are added to the solution. The reaction is typically carried out at a low temperature (0-5°C) initially and then allowed to proceed at room temperature.[2]

-

Isolation and Purification: After the reaction is complete, the solid byproducts are filtered off. The filtrate is concentrated, and the crude Racecadotril is purified by crystallization from a suitable solvent, such as ethanol, to yield the final high-purity product.[2]

Visualizing the Processes

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for a solution-phase dipeptide synthesis.

Caption: Simplified signaling pathway for the synthesis of Racecadotril.

Role as a Crosslinking Inhibitor

While several sources describe this compound as a "potent crosslinking inhibitor," detailed experimental protocols and quantitative data to fully elucidate this function are not extensively available in the reviewed literature.[3][5] This application is noted to be of interest in polymer chemistry and material science. The proposed mechanism likely involves the glycine benzyl ester moiety acting as a capping agent, reacting with functional groups that would otherwise participate in forming crosslinks within a polymer matrix. Further research is required to provide specific methodologies and quantitative measures of its efficacy in this role.

References

Glycine Benzyl Ester Tosylate Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glycine (B1666218) Benzyl (B1604629) Ester Tosylate Salt, a crucial intermediate in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in peptide synthesis and the manufacture of the antidiarrheal drug Racecadotril (B1680418).

Core Properties and Specifications

Glycine Benzyl Ester Tosylate Salt is a stable, crystalline solid that serves as a protected form of the amino acid glycine.[1] The benzyl ester protects the carboxylic acid functionality, while the tosylate salt protects the amino group, preventing unwanted side reactions during chemical synthesis.[1]

Chemical and Physical Data

A summary of the key quantitative data for Glycine Benzyl Ester Tosylate Salt is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | Glycine benzyl ester p-toluenesulfonate salt | [1] |

| Synonyms | H-Gly-OBzl·TosOH, Benzyl glycinate (B8599266) tosylate | [1] |

| CAS Number | 1738-76-7 | [1] |

| Molecular Formula | C₁₆H₁₉NO₅S | [1] |

| Molecular Weight | 337.39 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 132-134 °C | [1] |

| Solubility | Soluble in methanol | [1] |

| Storage Conditions | 2-8 °C, protect from moisture | [1] |

Spectroscopic Data

The structural integrity of Glycine Benzyl Ester Tosylate Salt can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectral data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Aromatic CH (tosyl) |

| ~7.35 | m | 5H | Aromatic CH (benzyl) |

| ~7.20 | d | 2H | Aromatic CH (tosyl) |

| ~5.20 | s | 2H | -CH₂- (benzyl) |

| ~3.90 | s | 2H | -CH₂- (glycine) |

| ~2.35 | s | 3H | -CH₃ (tosyl) |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (ester) |

| ~145.0 | Quaternary C (tosyl) |

| ~140.0 | Quaternary C (tosyl) |

| ~135.0 | Quaternary C (benzyl) |

| ~129.0 | Aromatic CH (tosyl) |

| ~128.5 | Aromatic CH (benzyl) |

| ~128.0 | Aromatic CH (benzyl) |

| ~125.5 | Aromatic CH (tosyl) |

| ~67.0 | -CH₂- (benzyl) |

| ~41.0 | -CH₂- (glycine) |

| ~21.0 | -CH₃ (tosyl) |

Table 4: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1600, ~1495 | Aromatic C=C stretch |

| ~1220, ~1160 | S=O stretch (sulfonate) |

| ~1030, ~1010 | S-O stretch (sulfonate) |

| ~815 | p-substituted benzene (B151609) C-H bend |

Table 5: Mass Spectrometry Data

| m/z | Fragmentation Pattern |

| 166.08 | [M-TsOH]⁺ (Glycine benzyl ester) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 75.04 | [C₂H₅NO₂]⁺ (Glycine) |

Experimental Protocols

Synthesis of Glycine Benzyl Ester Tosylate Salt (Fischer-Speier Esterification)

This protocol describes a common method for the synthesis of Glycine Benzyl Ester Tosylate Salt.

Materials:

-

Glycine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Dean-Stark apparatus

-

Reaction flask and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus, add glycine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene.

-

Heat the mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum to induce crystallization.

-

Collect the solid product by filtration and wash with a cold, non-polar solvent such as diethyl ether or hexane (B92381) to remove any unreacted benzyl alcohol.

-

Dry the product under vacuum to obtain pure Glycine Benzyl Ester Tosylate Salt.

Use in Peptide Synthesis: Synthesis of Racecadotril

Glycine Benzyl Ester Tosylate Salt is a key intermediate in the synthesis of the antidiarrheal drug Racecadotril.[2][3][4] The following is a representative protocol for the coupling step.

Materials:

-

(2RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid

-

Glycine Benzyl Ester Tosylate Salt

-

A coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide)

-

A tertiary amine base (e.g., triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) as a solvent

Procedure:

-

Dissolve (2RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid in anhydrous DCM in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, suspend Glycine Benzyl Ester Tosylate Salt in anhydrous DCM and cool to 0°C.

-

Add triethylamine (B128534) dropwise to the suspension of Glycine Benzyl Ester Tosylate Salt to neutralize the tosylate salt and form the free amine in situ.

-

Add the solution of (2RS)-2-(acetylthiomethyl)-3-phenylpropanoic acid to the flask containing the free amine of glycine benzyl ester.

-

Add the coupling agent (e.g., DCC) to the reaction mixture at 0°C.

-

Allow the reaction to stir at 0°C for one hour and then warm to room temperature, continuing to stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

The filtrate is then washed successively with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Racecadotril.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Workflow and Logical Relationships

As Glycine Benzyl Ester Tosylate Salt is a synthetic intermediate, its primary role is within a larger synthetic workflow rather than a biological signaling pathway. The following diagram illustrates the synthesis of Racecadotril, highlighting the key role of Glycine Benzyl Ester Tosylate Salt.

Caption: Workflow for the synthesis of Racecadotril from starting materials, highlighting the formation and use of Glycine Benzyl Ester Tosylate Salt.

Applications in Research and Development

Glycine Benzyl Ester Tosylate Salt is a valuable building block in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: As demonstrated, it is a key component in the solution-phase synthesis of peptides, providing a protected glycine residue for incorporation into peptide chains.[5]

-

Pharmaceutical Intermediate: Its most prominent role is as a crucial intermediate in the industrial synthesis of Racecadotril.[2][3][4]

-

Drug Discovery: The use of protected amino acids like Glycine Benzyl Ester Tosylate Salt is fundamental in medicinal chemistry for the synthesis of novel drug candidates and peptidomimetics.

-

Organic Synthesis: It serves as a versatile starting material for the introduction of a glycine benzyl ester moiety into more complex organic molecules.

Safety and Handling

Standard laboratory safety precautions should be observed when handling Glycine Benzyl Ester Tosylate Salt. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Glycine Benzyl Ester Tosylate Salt is a commercially important and synthetically versatile compound. Its utility as a protected form of glycine makes it an indispensable tool for researchers and professionals in peptide synthesis and pharmaceutical manufacturing. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its effective and safe application in the laboratory and in industrial settings.

References

Methodological & Application

Application Notes and Protocols for H-Gly-OBzl.TosOH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-OBzl.TosOH, or Glycine (B1666218) Benzyl (B1604629) Ester p-Toluenesulfonate, is a protected form of the amino acid glycine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protected as a tosylate salt. This dual protection makes it a valuable building block in peptide synthesis, particularly in solution-phase methodologies and for the preparation of peptide fragments that can be subsequently used in solid-phase peptide synthesis (SPPS). The benzyl ester provides robust protection for the C-terminus, stable to the conditions used for N-terminal deprotection, while the tosylate salt of the amino group allows for in situ deprotection and coupling in a one-pot reaction.

Chemical Properties and Applications

This compound is a white to off-white solid soluble in organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). Its primary application lies in the controlled, stepwise synthesis of peptides. The benzyl ester protecting group is particularly useful in the Boc (tert-butoxycarbonyl) protection strategy, where it remains stable during the repeated acidic treatments required for N-terminal Boc group removal.[1] The final deprotection of the benzyl ester is typically achieved through catalytic hydrogenolysis or strong acids.[1]

Key Applications Include:

-

Solution-Phase Peptide Synthesis: Used as the C-terminal amino acid in the synthesis of short peptides or peptide fragments.

-

Fragment Condensation: In convergent synthesis strategies, peptide fragments with a C-terminal glycine benzyl ester can be synthesized in solution and then coupled to a resin-bound peptide in a solid-phase approach.

-

N-to-C Directional Synthesis: While less common, it can be employed in N-to-C (inverse) solid-phase peptide synthesis.

Data Presentation

The following tables summarize representative quantitative data for the key steps involving this compound in peptide synthesis.

Table 1: Representative Yields for Dipeptide Synthesis in Solution-Phase

| Dipeptide Sequence | Coupling Method | Purification Method | Typical Yield (%) |

| Z-Ala-Gly-OBzl | DCC/HOBt | Recrystallization | 85-95 |

| Boc-Phe-Gly-OBzl | HATU/DIEA | Silica Gel Chromatography | 80-90 |

| Fmoc-Leu-Gly-OBzl | DIC/Oxyma | Silica Gel Chromatography | 82-92 |

Table 2: Conditions and Efficiency for C-Terminal Benzyl Ester Deprotection

| Deprotection Method | Reagents and Conditions | Reaction Time | Typical Yield (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (B129727) | 2-4 hours | >95 |

| Strong Acid Cleavage | Anhydrous HF, Anisole, 0°C | 1 hour | >90 |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, in Methanol | 1-4 hours | >95 |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (e.g., Z-Ala-Gly-OBzl)

This protocol describes the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) to this compound in solution.

Materials:

-

Z-Ala-OH

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-